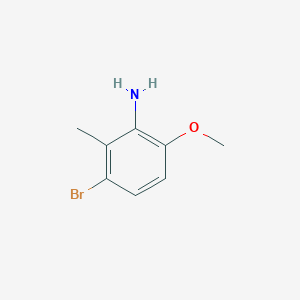

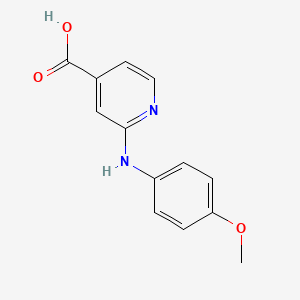

2-methyl-3,4-dihydro-2H-1,4-benzothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

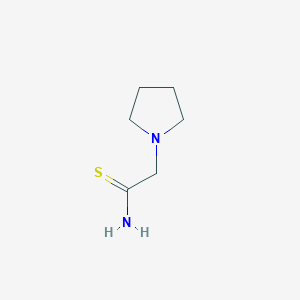

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine (also known as this compound-1,1-dioxide) is an organic compound belonging to the benzothiazine family. It is a colorless solid with a faint odor, and is insoluble in water. It is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Techniques : Katritzky et al. (2002) developed a novel dilithiation approach to synthesize 3,4-dihydro-2H-1,3-benzothiazines using directed ortho-lithiation of thiophenols. This method highlights the versatility of 1,4-benzothiazines in chemical synthesis, offering a new pathway for the generation of these compounds through a one-pot reaction process (Katritzky, Xu, & Jain, 2002).

Precursor for Antiosteoarthritis Compounds : A simple and efficient synthesis pathway from saccharin sodium salt to methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide was achieved, showcasing its application as a precursor for creating quaternary ammonium derivatives with potential antiosteoarthritis properties (Vidal, Madelmont, & Mounetou, 2006).

Chemical Rearrangement and Derivative Synthesis : Research by Nazarenko et al. (2008) explored the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with push-pull enamines, leading to the synthesis of a set of derivatives, offering insights into the reactivity and potential applications of 1,4-benzothiazines in developing new chemical entities (Nazarenko et al., 2008).

Biological and Pharmacological Applications

Antibacterial Properties : Novel 1,4-benzothiazine derivatives with antibacterial properties were synthesized by Sebbar et al. (2016), who utilized triazole and oxazolidinone to create compounds showing effective action against various microorganisms. This indicates the potential of benzothiazine derivatives in developing new antimicrobial agents (Sebbar et al., 2016).

Synthesis of Biologically Active Derivatives : Zia-ur-Rehman et al. (2009) described the synthesis of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, showing preliminary antibacterial and antioxidant activities. This work demonstrates the potential of 1,4-benzothiazine derivatives as biologically active molecules (Zia-ur-Rehman et al., 2009).

Safety and Hazards

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is classified as a GHS07 substance . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, washing with plenty of soap and water if it comes into contact with skin, and removing to fresh air and keeping comfortable for breathing if inhaled .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antimicrobial, antiviral, and antihypertensive activities .

Mode of Action

It’s known that the activity of similar compounds can vary remarkably depending on the substituents .

Biochemical Pathways

Related compounds have been reported to modulate katp channels and ampa receptors .

Result of Action

Similar compounds have been reported to exhibit antimicrobial and antihypertensive activities .

Biochemical Analysis

Biochemical Properties

2-methyl-3,4-dihydro-2H-1,4-benzothiazine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, influencing their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting signal transduction pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the intensity of these effects may decrease over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is combined with other molecules to facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, this compound may accumulate in the endoplasmic reticulum, where it can exert its effects on protein synthesis and folding .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can determine its specific effects on cellular processes .

properties

IUPAC Name |

2-methyl-3,4-dihydro-2H-1,4-benzothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSCUJZRZIIVBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10525512 |

Source

|

| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58960-00-2 |

Source

|

| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)

![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)